molecular formula C12H14O4 B8494376 4-(4-Hydroxyphenyl)-4-oxo-butyric acid ethyl ester

4-(4-Hydroxyphenyl)-4-oxo-butyric acid ethyl ester

Cat. No.: B8494376
M. Wt: 222.24 g/mol
InChI Key: JKXVVSUISXKLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenyl)-4-oxo-butyric acid ethyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3

InChI Key

JKXVVSUISXKLKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester (4.5 g, 19.0 mmol) was added 48% HBr (50 mL). After overnight stirring at 120° C., the reaction was concentrated and ethanol was added several times and concentrated to obtain 4.18 g product (94%); MS m/z 223 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask, 4-(4-methoxyphenyl)-4-oxo-butyric acid (25 g, 106 mmol) in 48% HBr (125 mL) and acetic acid (250 mL) was heated to reflux 18 h. The reaction was cooled slightly and ethanol (250 mL) was added. The solvent was concentrated under vacuum. Additional ethanol (100 mL) was added and solvent concentrated under vacuum again. The resulting oil was crystallized from ethyl acetate/hexanes to produce 8.65 g (37%). MS m/z=223 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

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